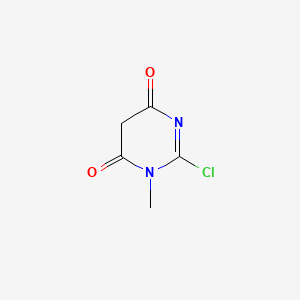
2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione typically involves the chlorination of 1-Methylpyrimidine-4,6(1H,5H)-dione. The reaction can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The chlorine atom can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or agrochemicals.
作用机制
The mechanism of action of 2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione would depend on its specific application. In medicinal chemistry, it might act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
2-Chloropyrimidine: A simpler analog with similar reactivity.
1-Methylpyrimidine-4,6(1H,5H)-dione: The non-chlorinated parent compound.
2,4-Dichloropyrimidine: A more heavily chlorinated analog.
Uniqueness
2-Chloro-1-Methylpyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which can confer distinct reactivity and properties compared to other pyrimidine derivatives. This uniqueness can be exploited in the design of new molecules with tailored properties for specific applications.
属性
分子式 |
C5H5ClN2O2 |
|---|---|
分子量 |
160.56 g/mol |
IUPAC 名称 |
2-chloro-1-methylpyrimidine-4,6-dione |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(10)2-3(9)7-5(8)6/h2H2,1H3 |
InChI 键 |
PNPXHIORXLAOAD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CC(=O)N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



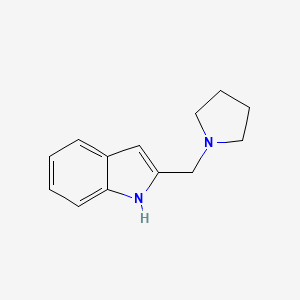
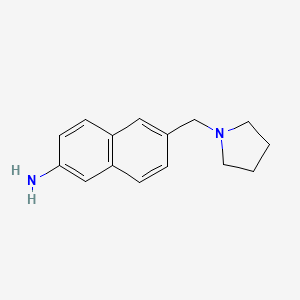

![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
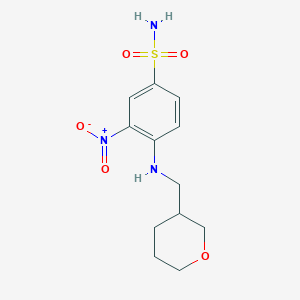
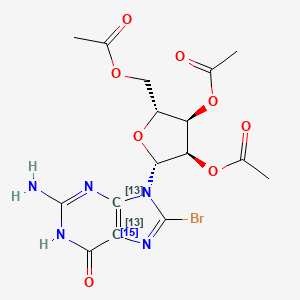

![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
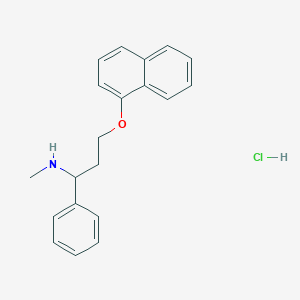
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
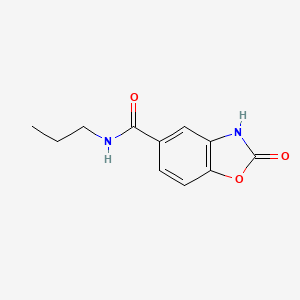

![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
